2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring, a chlorophenyl group, a hydroxyethyl group, and a trifluoromethylphenyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves multiple steps, including the formation of the pyrimidine ring and the introduction of various functional groups. The process typically starts with the condensation of appropriate aldehydes and amines to form the pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective halogenation, and controlled oxidation are employed to achieve the desired product. The use of advanced reactors and purification methods, such as chromatography and crystallization, ensures the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups .
Scientific Research Applications
2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of functional groups such as the hydroxyethyl and trifluoromethylphenyl groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(3-BROMOPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
- **2-[2-(3-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Uniqueness
The uniqueness of 2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity, while the hydroxyethyl and trifluoromethylphenyl groups contribute to its binding affinity and specificity .
Properties
Molecular Formula |
C22H19ClF3N3O3 |
---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H19ClF3N3O3/c1-13-18(9-10-30)21(32)29(20(27-13)14-3-2-4-16(23)11-14)12-19(31)28-17-7-5-15(6-8-17)22(24,25)26/h2-8,11,30H,9-10,12H2,1H3,(H,28,31) |
InChI Key |
OKEZLYCSSWOWGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC(=CC=C2)Cl)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)CCO |
Origin of Product |
United States |
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